18-Methylaminocoronaridine

Description

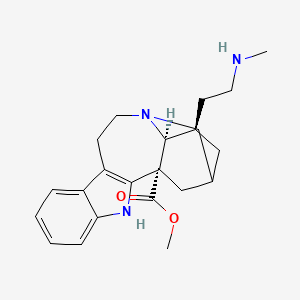

18-Methylaminocoronaridine (18-MAC), a coronaridine congener, is a synthetic ibogaine analog with structural modifications aimed at improving receptor selectivity and reducing adverse effects. Its molecular structure features a methylamino (-NHCH₃) substitution at the C18 position (Fig. 1) . Coronaridine congeners, including 18-MAC, are noncompetitive antagonists (NCAs) of nicotinic acetylcholine receptors (AChRs), particularly the α3β4 subtype, which is implicated in addiction pathways . Unlike ibogaine, which has hallucinogenic and cardiotoxic side effects, 18-MAC and its analogs are designed to retain anti-addictive properties while minimizing off-target activity .

Properties

Molecular Formula |

C22H29N3O2 |

|---|---|

Molecular Weight |

367.5 g/mol |

IUPAC Name |

methyl (1S,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |

InChI |

InChI=1S/C22H29N3O2/c1-23-9-7-15-11-14-12-22(21(26)27-2)19-17(8-10-25(13-14)20(15)22)16-5-3-4-6-18(16)24-19/h3-6,14-15,20,23-24H,7-13H2,1-2H3/t14?,15-,20-,22+/m0/s1 |

InChI Key |

YKMOJVPLIUXEIP-JNBMDGLNSA-N |

Isomeric SMILES |

CNCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Canonical SMILES |

CNCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 18-Methylaminocoronaridine involves several steps, starting from ibogaine or its derivatives. The synthetic route typically includes the following steps:

Initial Derivatization: Ibogaine is first converted into a suitable intermediate through a series of chemical reactions.

Methylation: The intermediate is then methylated using methylamine under controlled conditions.

Purification: The final product is purified using chromatographic techniques to obtain high-purity this compound.

Chemical Reactions Analysis

18-Methylaminocoronaridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms, potentially altering its pharmacological properties.

Substitution: It can undergo substitution reactions, where functional groups are replaced with others, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of other complex molecules.

Biology: Researchers have explored its effects on biological systems, particularly its interactions with nicotinic acetylcholine receptors.

Mechanism of Action

The mechanism of action of 18-Methylaminocoronaridine involves its interaction with nicotinic acetylcholine receptors. It acts as an antagonist at these receptors, blocking their activity and thereby reducing the reinforcing effects of addictive substances. This compound also affects other molecular targets and pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Similar Coronaridine Congeners

Structural and Functional Differences

Coronaridine congeners share a common ibogamine backbone but differ in substitutions at the C18 position, which critically influence receptor affinity and selectivity:

- (±)-18-Methoxycoronaridine (18-MC) : Methoxy (-OCH₃) substitution.

- (±)-18-MAC: Methylamino (-NHCH₃) substitution.

- (±)-18-Hydroxycoronaridine (18-HC) : Hydroxyl (-OH) substitution.

Inhibitory Potency at AChR Subtypes

Studies using Ca²⁺ influx assays and patch-clamp recordings demonstrate distinct selectivity profiles (Table 1):

Table 1. Inhibitory Potency (IC₅₀) of Coronaridine Congeners at Human AChRs

| Compound | hα3β4 (μM) | hα4β2 (μM) | hα7 (μM) | Selectivity (α3β4 vs. α4β2/α7) |

|---|---|---|---|---|

| (±)-18-MAC | 2.62 ± 0.57 | 28.1 ± 4.2 | >100 | Moderate (α3β4-preferring) |

| (±)-18-MC | 1.47 ± 0.21 | 10.5 ± 2.1 | 45.3 ± 7.8 | High (α3β4-selective) |

| (±)-18-HC | 2.81 ± 0.54 | 29.6 ± 5.3 | >100 | Moderate (α3β4-preferring) |

| (+)-Catharanthine | 0.68 ± 0.10 | 8.2 ± 1.9 | 12.7 ± 3.1 | Broad-spectrum (α3β4 > α4β2 > α7) |

| (−)-Ibogaine | 0.95 ± 0.10 | 15.3 ± 3.4 | 38.9 ± 6.2 | Moderate (α3β4-preferring) |

Key Findings :

Receptor Selectivity :

- (±)-18-MC exhibits the highest α3β4 selectivity, with 7-fold greater potency at α3β4 than α4β2 .

- (±)-18-MAC shows weaker α3β4 inhibition than (±)-18-MC but retains preference over α4β2 and α7 subtypes.

- (+)-Catharanthine is the most potent α3β4 inhibitor overall but lacks subtype selectivity .

Mechanistic Insights: Coronaridine congeners bind to the luminal (bupropion) site of desensitized α3β4 AChRs, stabilizing a closed-channel conformation .

Safety Profiles: (±)-18-MC and (±)-18-MAC lack the hallucinogenic and cardiotoxic effects of (−)-ibogaine, attributed to reduced off-target activity at serotonin receptors and cardiac ion channels .

Clinical and Therapeutic Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.